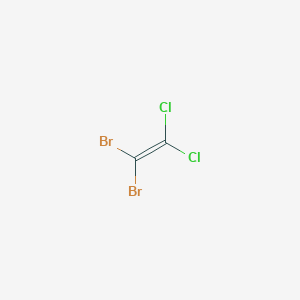
1,1-Dibromo-2,2-dichloroethene
Descripción general
Descripción
1,1-Dibromo-2,2-dicloroeteno es un compuesto orgánico halogenado con la fórmula molecular C2H2Br2Cl2. Se caracteriza por la presencia de dos átomos de bromo y dos átomos de cloro unidos a un doble enlace carbono-carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1,1-dibromo-2,2-dicloroeteno se puede sintetizar mediante la halogenación de derivados del eteno. Un método común implica la reacción del eteno con bromo y cloro en condiciones controladas. La reacción generalmente requiere un catalizador y se lleva a cabo a bajas temperaturas para asegurar una halogenación selectiva.
Métodos de producción industrial: En entornos industriales, la producción de 1,1-dibromo-2,2-dicloroeteno a menudo involucra el uso de catalizadores de transferencia de fase para mejorar la eficiencia de la reacción. El proceso puede incluir el uso de solventes como el cloruro de metileno o el cloroformo para facilitar la extracción y purificación del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El 1,1-dibromo-2,2-dicloroeteno sufre diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila donde los átomos de bromo o cloro son reemplazados por otros nucleófilos.
Reacciones de reducción: El compuesto se puede reducir para formar derivados menos halogenados.
Reacciones de oxidación: Se puede oxidar para formar compuestos halogenados más complejos.
Reactivos y condiciones comunes:
Sustitución nucleófila: Se utilizan comúnmente reactivos como el hidróxido de sodio o el yoduro de potasio.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el gas hidrógeno en presencia de un catalizador.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la sustitución nucleófila puede producir compuestos como el 1,1-dicloro-2-yodoeteno, mientras que la reducción puede producir 1,1-dibromoeteno .
Aplicaciones Científicas De Investigación
El 1,1-dibromo-2,2-dicloroeteno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para introducir átomos de halógeno en moléculas.
Biología: El compuesto se estudia por sus posibles efectos en los sistemas biológicos, incluidas sus interacciones con enzimas y proteínas.
Medicina: La investigación está en curso para explorar su posible uso en productos farmacéuticos, particularmente en el desarrollo de fármacos halogenados.
Industria: Se utiliza en la producción de retardantes de llama, plastificantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual el 1,1-dibromo-2,2-dicloroeteno ejerce sus efectos implica la interacción de sus átomos de halógeno con objetivos moleculares. Los átomos de bromo y cloro pueden formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, lo que lleva a alteraciones en su estructura y función. Esta interacción puede afectar varias vías bioquímicas y procesos celulares .
Compuestos similares:
1,2-Dibromo-1,1-dicloroetano: Similar en estructura, pero difiere en la posición de los átomos de halógeno.
1,1-Dibromo-2,2-dicloroetano: Otro compuesto estrechamente relacionado con diferentes patrones de halogenación.
1,2-Dicloroeteno: Carece de átomos de bromo, pero comparte el doble enlace y los átomos de cloro.
Singularidad: El 1,1-dibromo-2,2-dicloroeteno es único debido a su disposición específica de átomos de bromo y cloro, lo que le confiere una reactividad y propiedades químicas distintas. Esto lo hace valioso para aplicaciones específicas donde se requiere una halogenación selectiva .
Comparación Con Compuestos Similares
1,2-Dibromo-1,1-dichloroethane: Similar in structure but differs in the position of halogen atoms.
1,1-Dibromo-2,2-dichloroethane: Another closely related compound with different halogenation patterns.
1,2-Dichloroethene: Lacks bromine atoms but shares the double bond and chlorine atoms.
Uniqueness: 1,1-Dibromo-2,2-dichloroethene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical reactivity and properties. This makes it valuable for specific applications where selective halogenation is required .
Propiedades
IUPAC Name |
1,1-dibromo-2,2-dichloroethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2Cl2/c3-1(4)2(5)6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIZRKBFFQIMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537471 | |
| Record name | 1,1-Dibromo-2,2-dichloroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116604-05-8, 94808-55-6 | |
| Record name | 1,1-Dibromo-2,2-dichloroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116604058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dibromo-2,2-dichloroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIBROMO-2,2-DICHLOROETHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS6PAR9SAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


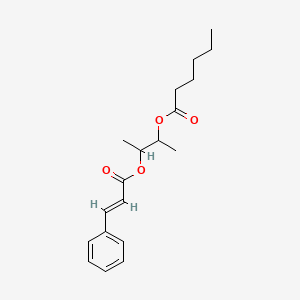

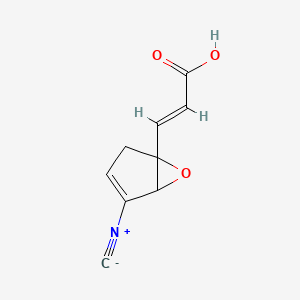
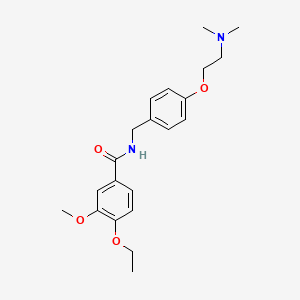
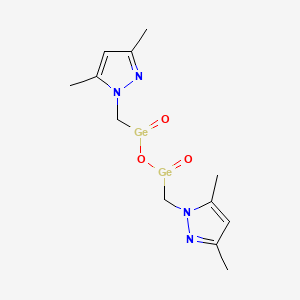






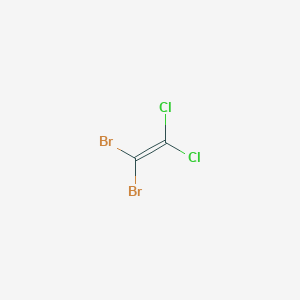

![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
